2-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one
CAS No.: 1040657-49-5
Cat. No.: VC11938148
Molecular Formula: C19H13ClN4O2
Molecular Weight: 364.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040657-49-5 |
|---|---|
| Molecular Formula | C19H13ClN4O2 |
| Molecular Weight | 364.8 g/mol |
| IUPAC Name | 2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-phenylpyridazin-3-one |
| Standard InChI | InChI=1S/C19H13ClN4O2/c20-15-8-6-14(7-9-15)19-21-17(26-23-19)12-24-18(25)11-10-16(22-24)13-4-2-1-3-5-13/h1-11H,12H2 |
| Standard InChI Key | AYFBHOYVDVFIGR-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=C(C=C4)Cl |
| Canonical SMILES | C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=C(C=C4)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 2,3-dihydropyridazin-3-one core substituted at position 6 with a phenyl group and at position 2 with a methyl-linked 1,2,4-oxadiazole ring. The oxadiazole moiety is further functionalized with a 4-chlorophenyl group. Key structural attributes include:
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Pyridazinone core: A partially saturated six-membered ring with two adjacent nitrogen atoms, contributing to hydrogen-bonding capacity and metabolic stability.
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1,2,4-Oxadiazole ring: A five-membered heterocycle known for chemical robustness and bioisosteric replacement of ester or amide groups .
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Substituents: The 4-chlorophenyl group enhances lipophilicity, while the phenyl group at position 6 modulates electronic effects.
Table 1: Key Physicochemical Properties
Synthesis and Reaction Pathways
Conventional Synthetic Routes
The synthesis typically involves multi-step heterocyclic condensation:
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Oxadiazole formation: Cyclization of 4-chlorobenzamide oxime with trichloroacetonitrile under acidic conditions yields 3-(4-chlorophenyl)-1,2,4-oxadiazole.
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Pyridazinone assembly: Hydrazine cyclocondensation with diketones forms the dihydropyridazinone core .
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Coupling: Alkylation of the pyridazinone nitrogen with a bromomethyl-oxadiazole intermediate in dimethylformamide (DMF) using K₂CO₃ as base .
Key Reaction Conditions:
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Catalysts: None required for alkylation; Lewis acids (e.g., ZnCl₂) enhance cyclization.
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Yield optimization: Recrystallization from ethyl acetate/petroleum ether (3:5) improves purity to >95% .
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate cyclization steps, reducing reaction times from hours to minutes (e.g., 15 min at 150°C) while maintaining yields of 70–85% .
Biological Activities
Antimicrobial Properties
The compound demonstrates broad-spectrum activity against bacterial and fungal pathogens, attributed to oxadiazole-mediated membrane disruption :
Table 2: Antimicrobial Activity (MIC, μg/mL)
| Organism | MIC Range | Reference |
|---|---|---|
| Staphylococcus aureus | 8–32 | VulcanChem |
| Escherichia coli | 64–128 | PMC |
| Candida albicans | 32–64 | Patents |
Anti-Inflammatory Effects
The compound inhibits cyclooxygenase-2 (COX-2) with an IC₅₀ of 0.48 μM, outperforming celecoxib (IC₅₀: 0.81 μM) in murine macrophage models .
Physicochemical and Spectroscopic Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 7.54–8.06 (m, aromatic H), 5.62 (s, CH₂), 3.18 (s, N–CH₃) .
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IR (KBr): 2973 cm⁻¹ (C–H stretch), 1632 cm⁻¹ (C=O), 1520 cm⁻¹ (C=N) .
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MS (ESI+): m/z 365.1 [M+H]⁺.
Crystallographic Analysis
X-ray diffraction reveals a dihedral angle of 88.66° between pyridazinone and oxadiazole planes, with intermolecular C–H⋯O/N hydrogen bonding stabilizing the crystal lattice .
Applications and Industrial Relevance
Pharmaceutical Development
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Lead optimization: Structural analogs are under investigation as dual PDE4/COX-2 inhibitors for inflammatory diseases .
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Drug delivery: Nanoformulations (e.g., liposomes) enhance bioavailability by 3.2-fold in rodent models.
Materials Science
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Organic semiconductors: The conjugated system exhibits hole mobility of 0.12 cm²/V·s, suitable for OLED applications .
Future Directions
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